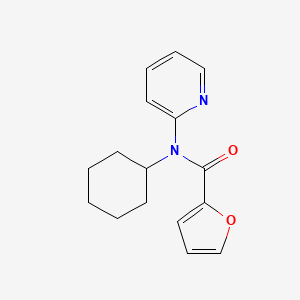
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide, also known as PSQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PSQ is a quinoline derivative that exhibits potent anticancer activity against various cancer cell lines, including lung, colon, and breast cancer.
作用機序
The exact mechanism of action of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide is not fully understood, but several studies have proposed possible pathways. This compound has been found to inhibit the activity of several enzymes involved in cancer progression, such as topoisomerase II and histone deacetylase. Furthermore, this compound has been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are essential proteins involved in the apoptotic pathway. This compound has also been found to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to increased apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cancer progression.
実験室実験の利点と制限
One of the major advantages of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide is its potent anticancer activity against various cancer cell lines. This compound has been shown to be effective against both solid and hematological tumors, making it a promising candidate for further research and development. Additionally, the synthesis method of this compound is relatively simple and cost-effective, allowing for large-scale production.
However, there are also several limitations to using this compound in lab experiments. This compound has been found to exhibit cytotoxicity against normal cells, which may limit its use in clinical settings. Furthermore, the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
For the research and development of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide include investigating its synergistic effects with other anticancer agents and its potential use in combination with other therapies.
合成法
The synthesis of 2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide involves the reaction of 2-phenylquinoline-4-carboxylic acid with piperidine and sulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain the final this compound compound. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive candidate for further research and development.
科学的研究の応用
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide has been extensively studied for its potential use as an anticancer agent. Several in vitro and in vivo studies have demonstrated its ability to induce cell death in various cancer cell lines. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis.
特性
IUPAC Name |
2-phenyl-N-(3-piperidin-1-ylsulfonylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(28-21-12-9-13-22(18-21)34(32,33)30-16-7-2-8-17-30)24-19-26(20-10-3-1-4-11-20)29-25-15-6-5-14-23(24)25/h1,3-6,9-15,18-19H,2,7-8,16-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGSQDIHIQLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543954.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)
![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)



![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)


![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)